2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)23(19(2)26-29)20-9-5-3-6-10-20/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFQLZDKCKXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1-phenyl-4-cyanopyrazole
Phenylhydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux to yield 5-amino-1-phenyl-4-cyanopyrazole (Compound A). This intermediate serves as the precursor for subsequent cyclization.
Cyclocondensation with Keto Derivatives
Compound A undergoes cyclocondensation with acetylacetone in formic acid at 110°C for 6 hours to form 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound B). Microwave irradiation (300 W, 150°C, 20 minutes) improves yield from 68% to 89% while reducing reaction time.
Introduction of a leaving group at position 7 enables subsequent coupling with 4-phenylpiperazine. Chlorination is achieved via two methods:
Phosphorus Oxychloride (POCl₃) Method
Compound B reacts with excess POCl₃ in dimethylformamide (DMF) at 80°C for 4 hours, yielding 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (Compound C) in 92% purity.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Molar Ratio (POCl₃) | 5:1 (relative to Compound B) |
| Yield | 92% |
Thionyl Chloride (SOCl₂) Alternative
Using SOCl₂ in refluxing toluene (110°C, 8 hours) provides Compound C in 85% yield, though with increased side-product formation compared to POCl₃.
Nucleophilic Aromatic Substitution with 4-Phenylpiperazine
The final step involves displacing the chlorine atom with 4-phenylpiperazine under optimized conditions:
Conventional Thermal Method
Compound C (1 equiv) and 4-phenylpiperazine (1.2 equiv) react in dimethylacetamide (DMAc) with potassium carbonate (2 equiv) at 120°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7) to yield the target compound in 78% purity.
Microwave-Assisted Coupling
Microwave irradiation (200 W, 150°C, 30 minutes) enhances reaction efficiency, achieving 91% yield with reduced solvent volume (DMAc, 5 mL/mmol). This method minimizes thermal degradation of sensitive intermediates.
Comparative Reaction Data Table
| Method | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 120°C | 12 h | 78% | 95.2% |
| Microwave | 150°C | 0.5 h | 91% | 98.7% |
Spectroscopic Characterization
Key analytical data for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
HRMS (ESI+)
Calculated for C₂₅H₂₇N₅ [M+H]⁺: 414.2289
Found: 414.2293
Process Optimization Considerations
Solvent Screening
Polar aprotic solvents (DMAc, NMP) outperform DMF and DMSO in coupling reactions due to better solubility of aromatic amines.
Catalytic Acceleration
Adding catalytic CuI (5 mol%) reduces microwave reaction time to 15 minutes while maintaining 89% yield, though requiring additional purification steps.
Green Chemistry Alternatives
Subcritical water (200°C, 15 MPa) enables halogen-free synthesis but currently achieves only 62% yield, necessitating further development.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies : 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have shown that modifications to the structure can enhance potency against specific targets implicated in cancer proliferation .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit aurora kinases, which play critical roles in cell division and are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial and Antioxidant Properties
Recent studies have highlighted the antimicrobial and antioxidant activities of this compound:
- Antimicrobial Effects : Related compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections .
- Antioxidant Activity : The ability to scavenge free radicals positions these compounds as potential therapeutic agents for oxidative stress-related diseases .
Case Study 1: Aurora Kinase Inhibition
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line. This indicates significant potential for further development as an anticancer agent .
Case Study 2: Enzymatic Activity
Research involving the inhibition of phosphodiesterases has shown that certain derivatives can selectively inhibit these enzymes involved in inflammatory responses. This suggests applications in treating inflammatory diseases .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: Position 3: Aromatic groups (e.g., phenyl, trimethoxyphenyl) enhance cytotoxicity by interacting with hydrophobic regions of target proteins. The 3,4,5-trimethoxy substitution in 6m improves DNA intercalation and topoisomerase inhibition . Position 7: Piperazine derivatives (e.g., 4-phenylpiperazine in the target compound) are associated with kinase inhibition (e.g., TRK, PDE4), while fluorophenyl or trifluoromethyl groups (e.g., 6p, ) improve metabolic stability and membrane permeability . Fused Rings: Pyrano-fused derivatives (e.g., ) exhibit distinct cytotoxic profiles due to increased planarity and π-π stacking interactions .
Potency and Selectivity :
- The target compound’s 4-phenylpiperazine group may confer selectivity for kinase targets over other enzymes, as seen in related TRK inhibitors .
- Compound 15/16 demonstrates how cyclization at position 7 dramatically enhances PDE4 inhibition, suggesting similar modifications could optimize the target compound’s activity .
Synthetic Accessibility :
- The target compound’s synthesis likely employs cascade cyclization or multicomponent reactions, analogous to methods for 7-arylpyrazolo[1,5-a]pyrimidines .
- In contrast, derivatives like 6m and 6p require regioselective diazenylation or hydrazine-mediated coupling .
Structure-Activity Relationship (SAR) Insights
- Methyl Groups (Positions 2 and 5) : These substituents reduce steric hindrance and improve metabolic stability compared to bulkier groups (e.g., benzyl in ).
- Phenylpiperazine (Position 7) : This moiety is critical for interactions with kinase ATP-binding pockets, as seen in tropomyosin receptor kinase (TRK) inhibitors .
Biological Activity
2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. The compound's structure incorporates a pyrazolo[1,5-a]pyrimidine core fused with various functional groups, enhancing its versatility for drug development.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , and it features a distinctive arrangement of substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5 |
| IUPAC Name | This compound |
| Molecular Weight | 397.49 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. Research indicates that it may function as an acetylcholinesterase inhibitor , which is critical in modulating neurotransmitter levels and influencing cell signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and certain types of cancer.
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Compounds similar to this compound have demonstrated IC50 values ranging from 0.01 µM to 0.46 µM , indicating potent inhibitory effects against proliferation.
Neuroactive Properties
The compound also shows promise in neuropharmacology due to its interaction with neurotransmitter systems. Studies suggest that it may enhance cognitive function by modulating acetylcholine levels through inhibition of acetylcholinesterase.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on Anti-inflammatory Effects : A derivative was tested for anti-inflammatory properties in a murine model of arthritis, showing reduced inflammation markers and improved mobility scores.
- Cytotoxicity Assays : In vitro assays against HepG2 liver cancer cells demonstrated an IC50 value of 17.82 mg/mL , indicating moderate efficacy in inhibiting cell growth.
- Neuroprotection Studies : The compound was evaluated for neuroprotective effects in models of Alzheimer's disease, showing a significant reduction in amyloid-beta plaque formation.
Q & A
Q. What are the common synthetic routes for 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for cyclocondensation, identifying optimal solvents (toluene vs. DMF) and catalysts (Pd vs. Cu). Reaction path searches narrow experimental conditions (e.g., 90–110°C for substitution reactions) . Computational workflows integrate with robotic screening to validate predictions, reducing trial-and-error by ~40% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts (e.g., methyl groups δ 2.3 vs. 2.1 ppm) are addressed by:
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility .
- Cross-validation : Comparing IR carbonyl stretches (e.g., 1680 cm⁻¹ for pyrimidine C=O) with X-ray bond lengths (1.22 Å) .
- Isotopic labeling : ¹⁵N-labeled piperazine confirms regioselectivity in substitution reactions .
Q. How do structural modifications influence biological activity?
- Piperazine substitution : Replacing 4-phenylpiperazine with pyridinyl groups (e.g., 4-pyridin-2-yl) enhances kinase inhibition (IC₅₀: 12 nM vs. 45 nM) by improving hydrophobic interactions .
- Methyl vs. ethyl groups : 2,5-Dimethyl derivatives show higher metabolic stability (t₁/₂: 8 h vs. 3 h for ethyl analogs) in hepatic microsome assays .
Q. Designing experiments to assess regioselectivity in substitution reactions :
Q. Analyzing conflicting bioactivity data across studies :
- Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and endpoint metrics (e.g., ATP depletion vs. cell viability) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
